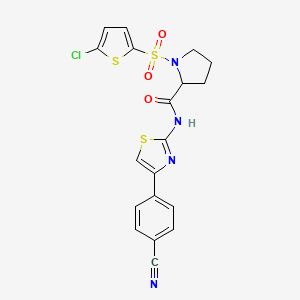

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide

Description

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide features a pyrrolidine-2-carboxamide core substituted with a sulfonyl group attached to a 5-chlorothiophene ring and an N-linked thiazole bearing a 4-cyanophenyl moiety. Its molecular formula is C₂₁H₁₇ClN₄O₃S₃ (exact molecular weight: 513.03 g/mol) . This structure combines sulfonamide, heterocyclic (thiophene and thiazole), and aromatic nitrile groups, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O3S3/c20-16-7-8-17(29-16)30(26,27)24-9-1-2-15(24)18(25)23-19-22-14(11-28-19)13-5-3-12(10-21)4-6-13/h3-8,11,15H,1-2,9H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPYKYBNQQPAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a pyrrolidine core substituted with a thiazole and a chlorothiophenyl sulfonyl group. The molecular formula is , with a molecular weight of approximately 367.85 g/mol.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including prostate cancer (PCa) cells. Specifically, compounds derived from similar scaffolds showed IC50 values as low as 69 nM against androgen receptor (AR) antagonists, indicating strong potential for therapeutic applications in hormone-dependent cancers .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been evaluated through several models. Docking studies revealed interactions with key inflammatory mediators, suggesting that it may inhibit pathways involved in inflammation . Additionally, the compound was noted to reduce levels of pro-inflammatory cytokines in cell culture experiments.

Antimicrobial Properties

Preliminary evaluations of antimicrobial activity showed that the compound possesses significant inhibitory effects against various bacterial strains. Studies reported effective binding interactions with bovine serum albumin (BSA), which may enhance its bioavailability and therapeutic efficacy in vivo .

Enzyme Inhibition

The compound has been tested for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease. The results indicated promising enzyme inhibition profiles, which could be beneficial in treating conditions like Alzheimer's disease and urinary tract infections.

Study 1: Anticancer Efficacy in Prostate Cancer Models

A recent study evaluated the effect of this compound on LNCaP xenograft models of prostate cancer. Oral administration resulted in significant tumor growth inhibition compared to control groups, supporting its potential as an effective therapeutic agent against prostate cancer .

Study 2: Anti-inflammatory Mechanisms

In a controlled experiment assessing the anti-inflammatory properties, the compound was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. Results showed a marked decrease in inflammatory markers, suggesting that the compound effectively modulates inflammatory responses .

Study 3: Enzyme Inhibition Profile

A comprehensive analysis of enzyme inhibition revealed that the compound exhibited a strong inhibitory effect on AChE with an IC50 value of 25 µM. This suggests its potential utility in treating neurodegenerative diseases where AChE activity is implicated.

Data Table: Summary of Biological Activities

| Activity Type | Effect | IC50/EC50 | Model |

|---|---|---|---|

| Anticancer | Proliferation inhibition | 69 nM (PCa) | LNCaP Xenograft |

| Anti-inflammatory | Cytokine reduction | Not specified | LPS-induced inflammation |

| Antimicrobial | Bacterial inhibition | Not specified | Various bacterial strains |

| Enzyme Inhibition | AChE inhibition | 25 µM | In vitro |

Comparison with Similar Compounds

Core Heterocyclic Modifications

Pyrrolidine vs. Piperidine Carboxamides

Thiazole Substituent Variations

- Target Compound: 4-(4-Cyanophenyl)thiazol-2-yl group introduces electron-withdrawing cyano substituent, favoring π-π stacking and hydrogen bonding.

- Analog (Compound 43, ) : Features a benzo[d]thiazol-2-yl group, which enhances aromatic surface area for hydrophobic interactions. This compound demonstrated anti-inflammatory activity (ulcerogenic index: 0.89 vs. celecoxib) .

Substituent Effects

Sulfonyl Group Variations

Aromatic Ring Modifications

- Fluorophenyl vs. Cyanophenyl ( vs. Target): Fluorine () enhances metabolic stability via C-F bond resistance to oxidation.

Stereochemical Considerations

- Target Compound : Stereochemistry unspecified in evidence, but analogs in patents (–4) highlight (2S,4R)-configurations.

- Impact : Stereochemistry dictates 3D interactions; mismatched configurations in analogs may reduce potency.

Key Structure-Activity Relationship (SAR) Insights

Sulfonyl Group : Critical for target engagement; chloro- or nitro-substituted aryl sulfonyls enhance electrophilicity .

Thiazole Substitution: 4-Cyanophenyl improves binding specificity vs. 4-methylthiazol-5-yl (), which may favor hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.